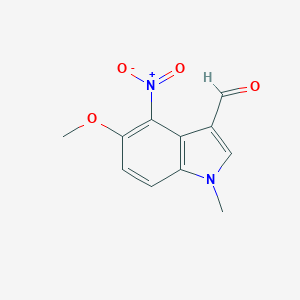

5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde

Overview

Description

Synthesis Analysis

The compound is synthesized through condensation reactions involving specific reagents such as 4-nitrophenylhydrazine with methoxyindole-3-carboxaldehyde. This process is crucial for preparing methoxyindole-3-carboxaldehyde-(4′-nitro) phenylhydrazone compounds, which are closely related to the subject compound. The structural identification of these synthesized products relies on techniques such as IR, ^1HNMR, MS, and elementary analysis (Ge Yu-hua, 2007).

Molecular Structure Analysis

The molecular structure of 1-Methylindole-3-carboxaldehyde oxime derivatives, including 5-methoxy variations, has been analyzed to determine the geometry of the hydroxyimino function relative to the indole core. Crystal structure analysis reveals the cis and trans geometries of these molecules, with notable differences in the arrangement of the methoxy group across different molecules. This detailed structural analysis is achieved through hydrogen bonding without pi-stacking of the indole moiety, highlighting the compound's unique molecular characteristics (R. W. Janes et al., 2001).

Chemical Reactions and Properties

Indole chemistry involving nucleophilic substitution reactions positions 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for producing various indole derivatives. This capability is exemplified by the synthesis of novel pyrimido[1,2-a]indole derivatives through regioselective reactions at the 2-position with different nucleophiles, showcasing the compound's chemical reactivity and versatility (Koji Yamada et al., 2009).

Scientific Research Applications

Structural Analysis of Derivatives : A study focused on the structural analysis of 1-Methylindole-3-carboxaldehyde oxime and its derivatives, including (E)-5-methoxy-1-methylindole-3-carboxaldehyde oxime. This research highlighted the geometries of the hydroxyimino function relative to the indole core, which is crucial for understanding the chemical properties of these compounds (Janes et al., 2001).

Nucleophilic Substitution Reactions : Another study demonstrated the use of 1-Methoxy-6-nitroindole-3-carbaldehyde, a similar compound, as a versatile electrophile in nucleophilic substitution reactions. This compound was used to produce various 2,3,6-trisubstituted indole derivatives, proving its utility in synthetic organic chemistry (Yamada et al., 2009).

Synthesis of Nitro- and Aminoindoles : Research on the optimal conditions for direct nitration of dimethylindoles, including those containing methoxy groups, led to the synthesis of novel aminoindoles by reducing nitroindoles. This work contributes to expanding the range of indole derivatives available for various applications (Ямашкин & Юровская, 2013).

Synthesis of Daikon-Phytoalexin Analogs : A study on the synthesis of 1-hydroxy-6- and -5-nitroindole-3-carbaldehydes, starting from methoxy-nitroindole-3-carbaldehydes, led to the creation of several daikon-phytoalexin analogs. This indicates potential applications in agricultural or pharmaceutical chemistry (Yamada et al., 2004).

Chemistry of Indole : A study explored the nitrating behavior of 5-methoxy-3-carbethoxyindoles, emphasizing the orientation changes when the methoxy group is replaced by an acetoxy group. This research provides insight into the chemistry of indoles and their derivatives (Zinchenko et al., 1973).

Phytoalexin Analogs Synthesis : Another study reported the synthesis of ester and amide analogs of methyl 1-methoxyindole-3-carboxylate, a wasabi phytoalexin. This research contributes to understanding the chemistry of plant defense compounds (Yamada et al., 2001).

Safety And Hazards

The safety information for 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin (Risk Statements 20/21/22) . Safety measures include avoiding breathing dust and avoiding contact with skin and eyes (Safety Statements 22-36/37) .

properties

IUPAC Name |

5-methoxy-1-methyl-4-nitroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-12-5-7(6-14)10-8(12)3-4-9(17-2)11(10)13(15)16/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMDOIHSAYQATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2[N+](=O)[O-])OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445761 | |

| Record name | 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde | |

CAS RN |

191846-76-1 | |

| Record name | 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)

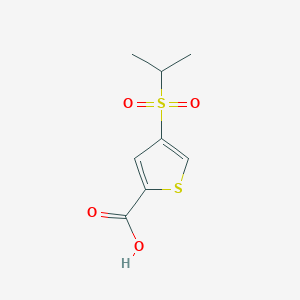

![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)